molecular formula C19H24 B14508553 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene CAS No. 63299-33-2

3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene

Cat. No.: B14508553
CAS No.: 63299-33-2
M. Wt: 252.4 g/mol
InChI Key: BWVVEZBVWLAJKK-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring substituted with prop-1-en-2-yl and dipropyl groups

Preparation Methods

The synthesis of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with prop-1-en-2-yl and propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur with halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.

Scientific Research Applications

3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Research has shown its potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: It has been investigated for its antiproliferative and tubulin-destabilizing effects in cancer cells.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics results in apoptosis of cancer cells.

Comparison with Similar Compounds

3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be compared with other similar compounds such as:

Properties

CAS No.

63299-33-2

Molecular Formula

C19H24

Molecular Weight

252.4 g/mol

IUPAC Name

3-prop-1-en-2-yl-1,2-dipropylnaphthalene

InChI

InChI=1S/C19H24/c1-5-9-17-16-12-8-7-11-15(16)13-19(14(3)4)18(17)10-6-2/h7-8,11-13H,3,5-6,9-10H2,1-2,4H3

InChI Key

BWVVEZBVWLAJKK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC2=CC=CC=C21)C(=C)C)CCC

Origin of Product

United States

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